2-(Bromomethyl)-5-fluorobenzaldehyde
Overview
Description
2-(Bromomethyl)-5-fluorobenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Complex Molecules
Antimicrobial Chromones and Chlorochromones Synthesis : 2-(Bromomethyl)-5-fluorobenzaldehyde is used in the synthesis of fluorinated chromones and chlorochromones, demonstrating significant antimicrobial activities. This application highlights its utility in the development of new antimicrobial agents through the creation of chalcones and their cyclization to yield various chromen-4-one derivatives (Jagadhani, Kundalikar, & Karale, 2014).
Fluorinated Benzothiazepines and Pyrazolines : Another study utilized this compound for synthesizing fluorinated benzothiazepines and pyrazolines. The compounds were produced through reactions with substituted hydroxyacetophenones, showcasing the versatility of this chemical in synthesizing novel compounds with potential pharmacological properties (Jagadhani, Kundlikar, & Karale, 2015).
Advances in Organic Synthesis Techniques
- Palladium-Catalyzed Cross-Coupling Reactions : A review on the advancement of synthetic applications of bromobenzaldehydes, including this compound, underlines its critical role in palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing compounds with biological, medicinal, and material applications, indicating the significance of such substrates in developing new synthetic methodologies (Ghosh & Ray, 2017).
Spectroscopic Studies
- Vibrational Spectra and Electronic Structure Analysis : The vibrational spectra, along with ab initio and density functional theory (DFT) electronic structure calculations, have been performed on 2-bromo-5-fluorobenzaldehyde. This research provides insights into the molecular structure, vibrational frequencies, and electronic properties, offering a foundational understanding for further chemical and material science studies (Hiremath & Sundius, 2009).
Chemical Synthesis Optimization
- Process Optimization in Drug Intermediate Synthesis : The optimization of synthetic routes for drug intermediates, utilizing this compound, showcases the compound's role in enhancing the efficiency and yield of pharmaceutical manufacturing processes. By introducing telescoping processes, researchers have successfully improved synthesis routes, highlighting the compound's value in streamlining drug discovery and development (Nishimura & Saitoh, 2016).
Mechanism of Action
Target of Action
It is known that bromomethyl compounds often participate in carbon-carbon bond forming reactions .
Mode of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The bromomethyl group in 2-(Bromomethyl)-5-fluorobenzaldehyde could potentially participate in such reactions, forming new carbon-carbon bonds .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which bromomethyl compounds can participate, is a key reaction in synthetic chemistry, including the synthesis of pharmaceuticals .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure and properties, such as its size, charge, and lipophilicity .
Result of Action
The formation of new carbon-carbon bonds through suzuki–miyaura cross-coupling could potentially lead to the synthesis of new compounds with various biological activities .
Action Environment
Environmental factors can influence the stability and reactivity of chemical compounds . Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of chemical reactions .
Properties
IUPAC Name |
2-(bromomethyl)-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETUJXBJURREHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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